{4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride
Description
Properties
IUPAC Name |
4-(2-methylprop-2-enoxy)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-8(2)7-12-10-5-3-9(11)4-6-10;/h3-6H,1,7,11H2,2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYJPTYRAKXCIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of {4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride typically involves the reaction of 4-hydroxyaniline with 2-methyl-2-propen-1-ol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Chemical Reactions Analysis
{4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amines.
Scientific Research Applications
{4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound is used in the study of enzyme interactions and protein binding due to its amine group.
Industry: It is used in the production of dyes and pigments, as well as in the synthesis of polymers.
Mechanism of Action
The mechanism of action of {4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the compound can participate in electron transfer reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Research Findings and Implications
- Metabolic Stability : The allyloxy group in the target compound may lead to faster hepatic clearance compared to methoxy-substituted analogues, as observed in related phenylalkylamines .
- Toxicity: No direct toxicity data are available for the target compound, but structurally similar amines (e.g., 2C-P) show dose-dependent neurotoxicity in preclinical models, suggesting cautious evaluation .
Biological Activity
{4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride is an organic compound recognized for its potential biological activities, particularly in the fields of cancer research and enzyme interactions. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an allyl ether functional group, which is significant for its biological interactions. The presence of the amine group allows for hydrogen bonding with various biomolecules, potentially influencing their structure and function.
The biological activity of {4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride can be attributed to several mechanisms:
- Enzyme Interaction : The amine group can engage in hydrogen bonding with enzymes, affecting their catalytic activity.
- Electron Transfer Reactions : The compound can participate in redox reactions, influencing metabolic pathways.
- Cell Cycle Arrest : In studies involving cancer cell lines, this compound has been shown to induce cell cycle arrest, particularly in the subG0 phase, indicating a potential for apoptosis induction .
Anticancer Properties
Recent studies highlight the anticancer potential of {4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride. In vitro tests have demonstrated significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µg/mL) | Effect Observed |
|---|---|---|
| HeLa | 0.89 - 9.63 | Cell cycle arrest |
| HL-60 | 0.89 - 9.63 | Apoptosis induction |
| AGS | 0.89 - 9.63 | Mitochondrial depolarization |
The compound's ability to induce apoptosis was confirmed through increased caspase activity, specifically caspase-8 and caspase-9, suggesting both extrinsic and intrinsic apoptotic pathways are involved .
Antimicrobial Activity
In addition to its anticancer properties, {4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride has been evaluated for antimicrobial activity. Compounds with similar structures have shown effectiveness against a range of bacterial strains, indicating potential applications in developing new antimicrobial agents.
Case Studies and Research Findings
-
Cell Cycle Inhibition Study :
- A study assessed the effects of {4-[(2-Methyl-2-propen-1-yloxy]phenyl}amine hydrochloride on HeLa cells.
- Results indicated a significant increase in late apoptotic cells at concentrations above 5 µg/mL.
- The viability of cells decreased from 91.29% to 26.26% after treatment with higher concentrations .
- Caspase Activation Study :
Q & A
Q. What are the established synthetic routes for {4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride, and what are their respective yields under standard conditions?
The synthesis typically involves functionalizing 4-aminophenol with a 2-methyl-2-propenyloxy group via alkylation. A common approach includes:
- Step 1 : Protecting the amine group of 4-aminophenol (e.g., via acetylation) to prevent undesired side reactions.
- Step 2 : Introducing the 2-methyl-2-propenyloxy group through nucleophilic substitution or Mitsunobu reaction, depending on the leaving group (e.g., halide or tosylate).
- Step 3 : Deprotection of the amine followed by HCl treatment to form the hydrochloride salt.
Yields vary with reaction conditions (e.g., solvent polarity, catalyst). For example, alkylation under anhydrous conditions with NaH as a base may achieve ~60–75% yield, while Mitsunobu reactions using DIAD/TPP could improve regioselectivity .
Q. How can researchers characterize the purity and structural integrity of {4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride using spectroscopic and chromatographic techniques?
- NMR Spectroscopy : H and C NMR confirm the presence of the propenyloxy group (e.g., vinyl protons at δ 5.1–5.5 ppm) and aromatic amine signals.
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% typical for research-grade material).
- Mass Spectrometry : ESI-MS identifies the molecular ion peak [M+H] at m/z 196.1 (free base) and corroborates the hydrochloride adduct.
- Melting Point : Consistency with literature values (e.g., 180–185°C) confirms crystallinity .
Advanced Research Questions
Q. What mechanistic insights govern the regioselective introduction of the 2-methyl-2-propenyloxy group onto the phenylamine scaffold during synthesis?
Regioselectivity is influenced by:
- Electronic Effects : The electron-donating amine group directs electrophilic substitution to the para position. Steric hindrance from the propenyl group may favor ortho or meta positions in related analogs, necessitating protective strategies .
- Reaction Conditions : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the phenolic oxygen, while catalysts like Pd(OAc) may facilitate coupling in cross-catalytic systems .
Q. How do solvent polarity and catalyst choice influence the reaction kinetics and byproduct formation in the synthesis of {4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride?
- Solvent Effects : High-polarity solvents (e.g., DMSO) accelerate alkylation but may promote hydrolysis of the propenyl group. Low-polarity solvents (e.g., THF) reduce side reactions but slow kinetics.
- Catalysts : Transition-metal catalysts (e.g., CuI for Ullmann coupling) improve efficiency but risk metal contamination. Organocatalysts (e.g., DBU) minimize byproducts in mild conditions .
Q. In biological studies, what experimental strategies are employed to elucidate the interaction between {4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride and target biomolecules (e.g., enzymes, receptors)?
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity () by monitoring real-time interactions between the compound and immobilized targets.
- Fluorescence Quenching : Detects conformational changes in proteins upon ligand binding (e.g., tryptophan fluorescence shifts).
- Molecular Docking : Predicts binding modes using computational models (e.g., AutoDock Vina) validated by mutagenesis studies .
Q. How should researchers address discrepancies in reported biological activity data for {4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride across different experimental models?
- Assay Standardization : Control variables like cell line origin (e.g., HEK293 vs. CHO), incubation time, and compound solubility (use DMSO stock ≤0.1% v/v).
- Dose-Response Curves : Validate EC/IC values across multiple replicates.
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers and systemic biases .
Data Contradiction Analysis
Q. How can conflicting reports on the compound’s stability under acidic conditions be resolved methodologically?
- Accelerated Stability Studies : Conduct pH-dependent degradation assays (e.g., 0.1M HCl vs. PBS, 37°C) with LC-MS monitoring.
- Kinetic Modeling : Calculate degradation rate constants () and identify degradation products (e.g., hydrolyzed propenyl group).
- Comparative Studies : Replicate conflicting protocols to isolate critical variables (e.g., oxygen exposure, light sensitivity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
